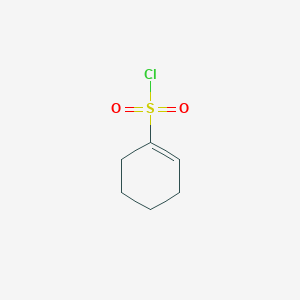

Cyclohex-1-ene-1-sulfonyl chloride

Description

Significance and Research Landscape of Organosulfur Compounds

Organosulfur compounds, organic molecules containing one or more carbon-sulfur bonds, are integral to both the natural world and the chemical sciences. Their importance is underscored by their presence in essential amino acids such as cysteine and methionine, as well as in a wide array of pharmaceuticals, including antibiotics like penicillin. nih.govmagtech.com.cn The diverse oxidation states of sulfur contribute to a rich and varied chemistry, making these compounds valuable building blocks in organic synthesis. researchgate.net The research landscape for organosulfur compounds is vast, encompassing their roles in medicinal chemistry, materials science, and the development of novel synthetic methodologies. researchgate.netsigmaaldrich.com

Overview of Vinylic Sulfonyl Chlorides in Synthetic Methodologies

Within the extensive family of organosulfur compounds, vinylic sulfonyl chlorides represent a distinct and reactive subclass. These compounds feature a sulfonyl chloride group (-SO₂Cl) attached to a carbon-carbon double bond. This arrangement of functional groups imparts unique chemical properties, making them valuable intermediates in a variety of synthetic transformations.

Vinylic sulfonyl chlorides are known to participate in a range of reactions, including nucleophilic substitution and cycloaddition reactions. The electron-withdrawing nature of the sulfonyl chloride group activates the double bond, making it susceptible to attack by nucleophiles. Furthermore, the diene-like character of some vinylic sulfonyl chlorides allows them to participate in Diels-Alder reactions, providing a pathway to complex cyclic and bicyclic systems. magtech.com.cn

Scope and Research Focus on Cyclohex-1-ene-1-sulfonyl chloride

This compound, with the CAS number 66605-90-1, is a specific example of a cyclic vinylic sulfonyl chloride. researchgate.net While the broader class of sulfonyl chlorides has been extensively studied, detailed research focusing solely on this particular compound is limited in the publicly available scientific literature. This article, therefore, aims to provide a comprehensive overview of its likely chemical nature and synthetic potential by drawing upon established principles of organosulfur chemistry and the known reactivity of analogous vinylic sulfonyl chlorides. The focus will be on its potential synthesis and characteristic reactions, providing a foundation for future research into this intriguing molecule.

Due to the limited specific research on this compound, the following sections will discuss its properties and reactivity based on well-understood principles of related compounds.

Properties of this compound

While detailed, experimentally verified data for this compound is not extensively published, we can infer its general properties from its structure and comparison with analogous compounds.

| Property | Inferred Value/Description |

| Molecular Formula | C₆H₉ClO₂S |

| Molecular Weight | 180.65 g/mol |

| Appearance | Likely a colorless to pale yellow liquid |

| Odor | Pungent, characteristic of sulfonyl chlorides |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ether, and acetone, and reactive with protic solvents like water and alcohols. |

| Reactivity | The compound is expected to be reactive due to the presence of the electrophilic sulfonyl chloride group and the adjacent double bond. It is likely sensitive to moisture and heat. |

Potential Synthetic Routes

One plausible approach involves the reaction of a suitable cyclohexene-derived precursor with a sulfonating agent. For instance, the reaction of cyclohexene (B86901) with sulfuryl chloride, often under radical initiation conditions, could potentially lead to the desired product, although allylic chlorination is a known competing reaction. youtube.com

Another potential route could start from cyclohexanone (B45756). Conversion of cyclohexanone to a vinyl halide or a related precursor, followed by a sulfonation reaction, represents a logical, albeit multi-step, synthetic strategy.

Expected Chemical Reactivity

Based on the reactivity of other vinylic sulfonyl chlorides, this compound is expected to undergo two primary types of reactions: nucleophilic substitution at the sulfur atom and cycloaddition reactions involving the double bond.

Nucleophilic Substitution Reactions

The sulfonyl chloride group is a potent electrophile, readily undergoing attack by a wide range of nucleophiles. This would lead to the displacement of the chloride ion and the formation of a variety of sulfonyl derivatives.

Table of Potential Nucleophilic Substitution Products

| Nucleophile | Product Class | General Reaction |

| Amines (R₂NH) | Sulfonamides | Cyclohex-1-en-1-yl-SO₂-NR₂ |

| Alcohols (ROH) | Sulfonate Esters | Cyclohex-1-en-1-yl-SO₂-OR |

| Water (H₂O) | Sulfonic Acids | Cyclohex-1-en-1-yl-SO₃H |

| Thiols (RSH) | Thiosulfonates | Cyclohex-1-en-1-yl-SO₂-SR |

These reactions are fundamental in the application of sulfonyl chlorides for the synthesis of a diverse array of compounds with potential applications in medicinal chemistry and materials science.

Cycloaddition Reactions

The presence of the carbon-carbon double bond in conjugation with the electron-withdrawing sulfonyl group suggests that this compound could act as a dienophile in Diels-Alder reactions. magtech.com.cnsigmaaldrich.com This [4+2] cycloaddition with a suitable diene would provide a powerful method for the construction of bicyclic sulfonamides and related structures.

For example, reaction with a simple diene like butadiene would be expected to yield a bicyclic sulfonyl chloride adduct. The stereochemistry of such reactions is a key aspect, often proceeding with a high degree of predictability.

Structure

3D Structure

Properties

IUPAC Name |

cyclohexene-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2S/c7-10(8,9)6-4-2-1-3-5-6/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKAHKCPHXDMTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cyclohex 1 Ene 1 Sulfonyl Chloride and Analogous Structures

Direct Synthesis Approaches to Vinylic Sulfonyl Chlorides

Direct approaches aim to install the sulfonyl chloride moiety directly onto a carbon-carbon double bond. These methods are advantageous as they can potentially offer more convergent synthetic routes.

Chlorosulfonation involves the simultaneous introduction of a chlorine atom and a sulfonyl group. While traditional reagents like chlorosulfonic acid or sulfuryl chloride are known, they are often hazardous and can lead to undesired side reactions. rsc.org Modern advancements have focused on developing milder and more selective protocols.

Oxidative chlorosulfonation represents a contemporary strategy for synthesizing sulfonyl chlorides. These pathways often utilize a combination of an oxidant and a chloride source to convert a suitable starting material into the desired product. A notable development in this area is the use of photocatalysis. For instance, a visible-light-mediated protocol employing copper–phenanthroline-based catalysts has been shown to effectively convert a range of olefins into their corresponding chlorosulfonylated products. acs.org This method can be applied to both activated and unactivated olefins, with the addition of a base like sodium carbonate proving essential for unactivated substrates to prevent catalyst poisoning. acs.org

Another approach involves the direct oxidative chlorination of sulfur compounds using reagents like 2,4-dichloro-5,5-dimethylhydantoin (DCDMH), which has been proven to be a mild and efficient agent for converting thiols, disulfides, and benzylic sulfides into arenesulfonyl chlorides. lookchem.com Continuous flow metal-free protocols have also been developed, using systems like nitric acid, hydrochloric acid, and oxygen for the oxidative chlorination of thiols and disulfides. researchgate.net

N-Chlorosuccinimide (NCS) has emerged as a versatile and safer reagent for the synthesis of sulfonyl chlorides from various sulfur-containing precursors. organic-chemistry.org This method is particularly noted for its mild conditions and operational simplicity. organic-chemistry.org

Research has demonstrated that a combination of NCS and dilute hydrochloric acid can smoothly oxidize several thiol derivatives, including thioacetates and thiocarbamates, to yield the corresponding sulfonyl chlorides in a controlled manner, avoiding the violent reactions sometimes observed with NCS in aqueous acetic acid. organic-chemistry.orglookchem.comthieme-connect.de This system has been successfully applied to a range of substrates, providing good to excellent yields. organic-chemistry.orgthieme-connect.de

Furthermore, a convenient and environmentally friendly method involves the NCS-mediated chlorosulfonation of S-alkylisothiourea salts. organic-chemistry.orgresearchgate.net These salts are readily prepared from inexpensive thiourea (B124793) and alkyl halides or mesylates. organic-chemistry.org A key advantage of this process is that the water-soluble byproduct, succinimide, can be recovered and converted back into the starting reagent, NCS, making the process more sustainable for large-scale applications. organic-chemistry.orgresearchgate.net

Table 1: NCS-Mediated Synthesis of Sulfonyl Chlorides from Thioacetates

| Substrate (Thioacetate) | Product (Sulfonyl Chloride) | Yield (%) | Reference |

|---|---|---|---|

| S-Phenylthioacetate | Benzenesulfonyl chloride | 96 | thieme-connect.de |

| S-(4-Methylphenyl)thioacetate | Toluene-4-sulfonyl chloride | 97 | thieme-connect.de |

| S-(4-Methoxyphenyl)thioacetate | 4-Methoxybenzenesulfonyl chloride | 98 | thieme-connect.de |

Conditions: NCS (4 equiv), 2 M HCl–MeCN (1:5), <20 °C, 10–30 min. thieme-connect.de

Transformations from Sulfur-Containing Precursors

An alternative to direct chlorosulfonation is the conversion of molecules that already contain a sulfur atom in a different oxidation state or functional group.

The oxidative chlorination of thiols and disulfides is a fundamental method for preparing sulfonyl chlorides. nih.gov While aqueous chlorine is a classic reagent, its hazardous nature has prompted the development of alternative systems. thieme-connect.de

A highly efficient and rapid method utilizes hydrogen peroxide in the presence of zirconium tetrachloride (ZrCl₄) for the direct conversion of both thiols and disulfides into sulfonyl chlorides. organic-chemistry.org This protocol is lauded for its mild reaction conditions, very short reaction times (often just one minute), and excellent yields, while avoiding harsh reagents. organic-chemistry.org Another practical approach uses sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) crystals in acetic acid. researchgate.net The use of Oxone in conjunction with a chloride source like potassium chloride (KCl) in water also provides a simple and green route to sulfonyl chlorides from thiols and disulfides. researchgate.net

Table 2: Oxidative Chlorination of Various Thiols to Sulfonyl Chlorides

| Thiol Substrate | Reagent System | Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thiophenol | H₂O₂ / ZrCl₄ | CH₃CN | 1 min | 98 | organic-chemistry.org |

| 4-Chlorothiophenol | H₂O₂ / ZrCl₄ | CH₃CN | 1 min | 95 | organic-chemistry.org |

Sulfonyl hydrazides serve as stable and readily accessible precursors for the synthesis of sulfonyl chlorides. A simple, rapid, and highly efficient method involves treating a sulfonyl hydrazide with an N-halosuccinimide. nih.govresearchgate.net Specifically, N-chlorosuccinimide (NCS) is used for the synthesis of sulfonyl chlorides, while N-bromosuccinimide (NBS) is used for the corresponding sulfonyl bromides. researchgate.net

The reaction is typically carried out in acetonitrile (B52724) at room temperature and is complete within a couple of hours, affording the desired sulfonyl halides in excellent yields. nih.govresearchgate.net This transformation is highly selective and clean, making it a practical and desirable method for accessing sulfonyl chlorides from their hydrazide counterparts. nih.gov The protocol has been successfully demonstrated on a gram scale with no loss in efficiency. nih.gov

Table 3: Synthesis of Sulfonyl Chlorides from Sulfonyl Hydrazides using NCS

| Substrate (Sulfonyl Hydrazide) | Product (Sulfonyl Chloride) | Time | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methylbenzenesulfonohydrazide | p-Toluenesulfonyl chloride | 2 h | 99 | researchgate.net |

| 4-Methoxybenzenesulfonohydrazide | 4-Methoxybenzenesulfonyl chloride | 2 h | 99 | researchgate.net |

| 4-Nitrobenzenesulfonohydrazide | 4-Nitrobenzenesulfonyl chloride | 2 h | 95 | researchgate.net |

Conditions: Sulfonyl hydrazide (1 equiv), NCS (2 equiv), CH₃CN, room temperature. researchgate.net

Indirect Synthesis Pathways and Precursor Derivatization

Indirect synthetic routes are often favored for their versatility and the ability to leverage readily available starting materials. These pathways typically involve the formation of a stable precursor which is then converted to the target sulfonyl chloride in a subsequent step.

Formation from Sulfonic Acid Derivatives

A primary and well-established method for the synthesis of sulfonyl chlorides is the chlorination of the corresponding sulfonic acids or their salts. While specific literature detailing the direct synthesis of Cyclohex-1-ene-1-sulfonic acid is not abundant, general methodologies for the conversion of sulfonic acids to sulfonyl chlorides are widely applicable.

The reaction of a sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) is a standard laboratory procedure. For instance, the general transformation involves the reaction of a sodium sulfonate salt with phosphorus oxychloride (POCl₃), often at elevated temperatures, to yield the desired sulfonyl chloride. This approach is commonly used for the synthesis of various alkenyl sulfonyl chlorides.

A potential route to the precursor, Cyclohex-1-ene-1-sulfonic acid, could be envisioned through the sulfonation of cyclohexene (B86901). Studies have shown that the reaction of cyclohexene with a dioxane-sulfur trioxide complex, followed by hydrolysis, yields trans-2-hydroxycyclopentanesulfonic acid. While this particular outcome does not produce the target vinylic sulfonic acid, it highlights the reactivity of cyclohexene towards sulfonating agents and suggests that modification of reaction conditions or reagents could potentially lead to the desired precursor.

Table 1: General Chlorinating Agents for Sulfonic Acid Conversion

| Chlorinating Agent | Typical Reaction Conditions | Byproducts |

| Thionyl chloride (SOCl₂) | Often with a catalytic amount of DMF | SO₂, HCl |

| Phosphorus pentachloride (PCl₅) | Neat or in an inert solvent | POCl₃, HCl |

| Phosphorus oxychloride (POCl₃) | Typically with a sulfonate salt, often neat and heated | Phosphate salts |

Late-Stage Functionalization of Cyclohexene Scaffolds

An alternative and powerful strategy involves the introduction of the sulfonyl chloride group at a late stage of the synthesis onto a pre-formed cyclohexene ring. This approach is particularly valuable when dealing with complex molecules where the early introduction of a reactive sulfonyl chloride group might be incompatible with subsequent reaction conditions.

A notable method for such late-stage functionalization is the conversion of a primary sulfonamide to a sulfonyl chloride. This transformation can be achieved under mild conditions, for example, using a pyrylium (B1242799) salt as an activating agent in the presence of a chloride source like magnesium chloride.

The key to applying this methodology for the synthesis of Cyclohex-1-ene-1-sulfonyl chloride lies in the initial preparation of Cyclohex-1-ene-1-sulfonamide. While direct methods for the C-H aminosulfonylation of cyclohexene are not commonplace, one could envision its synthesis from a suitable cyclohexene-derived precursor. For example, the reaction of a nitrene precursor with cyclohexane (B81311) has been shown to generate a sulfonamide through C-H insertion, suggesting that similar strategies might be adaptable to cyclohexene.

The conversion of the primary sulfonamide to the sulfonyl chloride proceeds via activation of the sulfonamide NH₂ group by the pyrylium reagent. This activation makes the sulfonyl group susceptible to nucleophilic attack by a chloride ion, leading to the formation of the desired sulfonyl chloride and displacement of the amino group. This method's mild conditions and tolerance for various functional groups make it an attractive option for the final step in a multi-step synthesis. nih.gov

Table 2: Reagents for Late-Stage Sulfonamide to Sulfonyl Chloride Conversion

| Activating Agent | Chloride Source | Typical Solvent |

| Pyrylium tetrafluoroborate | Magnesium chloride (MgCl₂) | tert-Butanol |

Reactivity Profiles and Mechanistic Investigations of Cyclohex 1 Ene 1 Sulfonyl Chloride

Electrophilic Additions and Cyclization Reactions

Cyclohex-1-ene-1-sulfonyl chloride, as a member of the sulfonyl chloride class, engages in a variety of electrophilic addition reactions with unsaturated systems like alkenes and alkynes. These reactions are fundamental for creating functionalized molecules with significant applications in organic synthesis.

Halosulfonylation of Alkynes and Alkenes

Halosulfonylation involves the concurrent addition of a halogen atom and a sulfonyl group across a carbon-carbon multiple bond. Using sulfonyl chlorides like this compound, this process, particularly chlorosulfonylation, serves as a direct method for producing β-chlorovinyl sulfones. rsc.org The earliest reports of direct chlorosulfonylation of alkynes with sulfonyl chlorides date back to 1971, but significant investigations into the reaction's scope and limitations have occurred more recently. rsc.org

The control of regio- and stereoselectivity is a critical aspect of the chlorosulfonylation of unsaturated compounds. Research has demonstrated that the choice of catalyst and reaction conditions profoundly influences the isomeric outcome of the product.

For instance, iron-catalyzed chlorosulfonylation of terminal alkynes with aromatic sulfonyl chlorides has been shown to produce (E)-β-chlorovinylsulfones with 100% regio- and stereoselectivity. nih.gov This method is tolerant of various functional groups, including halides, ketones, and aldehydes. nih.gov In contrast, copper-catalyzed systems have also been developed. A copper(I) chloride system with dimethyl sulfide (B99878) as an additive selectively produces (Z)-β-chlorovinyl sulfones in good to excellent yields when reacting phenylacetylene (B144264) derivatives with sulfonyl chlorides. rsc.org However, extending this copper-catalyzed method to internal aryl-alkyl alkynes resulted in the desired product in only a moderate yield. rsc.org Another approach using a different heteroleptic copper(I) catalyst achieved excellent (E)-selectivity for the chlorosulfonylation of terminal aryl alkynes, though it was not effective for internal or aliphatic alkynes. rsc.org

The following table summarizes the influence of different catalytic systems on the stereoselectivity of alkyne chlorosulfonylation.

| Catalyst System | Alkyne Type | Predominant Isomer | Reference |

| Fe(acac)₂ / (p-Tol)₃P | Terminal Alkynes | (E) | nih.gov |

| CuCl / Me₂S | Terminal Aryl Alkynes | (Z) | rsc.org |

| Heteroleptic Copper(I) | Terminal Aryl Alkynes | (E) | rsc.org |

The mechanisms of halosulfonylation reactions are often dependent on the catalyst employed.

In iron-catalyzed systems, the reaction is proposed to proceed via a radical pathway. The process involves the addition of the sulfonyl chloride to a 1,6-enyne, which is followed by a radical 5-exo-trig cyclization to yield an exocyclic alkenylsulfone. nih.gov

For copper-catalyzed reactions, a plausible mechanism involves the stabilization of key intermediates by additives like dimethyl sulfide, although the precise pathway has not always been fully elucidated by researchers. rsc.org Visible-light-mediated chlorosulfonylation suggests a pathway initiated by the formation of a sulfonyl radical, which then adds to the alkyne. rsc.org

Hydroxysulfonylation of Unsaturated Systems

Hydroxysulfonylation is a three-component reaction that introduces both a hydroxyl (-OH) group and a sulfonyl (-SO2R) group across an alkene. The first successful direct hydroxysulfonylation of alkenes using sulfonyl chlorides and water was reported in 2004. rsc.org This reaction is compatible with various mono- and 1,1-disubstituted alkenes as well as both alkyl and aryl sulfonyl chlorides, yielding β-hydroxysulfones in moderate to high yields. rsc.org

In the presence of an acid promoter, the hydroxysulfonylation of an alkene with a sulfonyl chloride and water is thought to proceed through a multi-step mechanism. rsc.org

The proposed pathway includes the following key steps:

Protonation : The acid protonates an oxygen atom on the sulfonyl chloride, forming a more electrophilic intermediate.

Nucleophilic Attack : The alkene attacks this activated intermediate, generating a carbocation.

Intramolecular Cyclization : The carbocation undergoes cyclization to form an oxathietane intermediate.

Ring Opening : Water attacks and opens the oxathietane ring.

Rearrangement and Elimination : Subsequent intramolecular hydrogen transfer and elimination of HCl yield the final β-hydroxysulfone product. rsc.org

A summary of substrates used in acid-promoted hydroxysulfonylation is presented below.

| Alkene Type | Sulfonyl Chloride Type | Yield Range | Reference |

| Mono-substituted | Alkyl & Aryl | 43% - 82% | rsc.org |

| 1,1-di-substituted | Alkyl & Aryl | 43% - 82% | rsc.org |

Visible-light photoredox catalysis offers an alternative pathway for hydrosulfonylation and related reactions, often under milder conditions. nih.govresearchgate.net While much of the literature focuses on hydrosulfonylation (addition of H and SO2R), the principles can be extended to understand hydroxysulfonylation. In a typical photoredox cycle for reactions involving sulfonyl chlorides, a photocatalyst, upon irradiation with visible light, achieves an excited state. nih.govresearchgate.net This excited catalyst can induce the formation of a sulfonyl radical from the sulfonyl chloride. nih.gov

A plausible mechanism for photoredox-catalyzed hydroxysulfonylation involves:

Catalyst Excitation : A photocatalyst absorbs light and reaches an excited state.

Radical Generation : The excited photocatalyst promotes a single-electron transfer to the sulfonyl chloride, which then fragments to produce a sulfonyl radical and a chloride anion. nih.gov

Radical Addition : The electrophilic sulfonyl radical adds to the alkene, forming a carbon-centered radical intermediate. nih.gov

Hydroxylation : This radical intermediate is then trapped by water to install the hydroxyl group and regenerate the catalyst, completing the cycle.

This methodology has been shown to be effective for a range of electron-deficient alkenes. nih.gov For alkenes with alkyl substituents, a polarity-reversal catalysis approach can be successfully implemented. nih.gov

Annulation Reactions and Cycloaddition Chemistry

The electron-deficient alkene moiety of this compound, influenced by the strongly electron-withdrawing sulfonyl chloride group, makes it a competent partner in various cycloaddition reactions. These reactions are powerful tools for the construction of complex cyclic and polycyclic scaffolds.

Notably, the double bond can act as a dienophile in [4+2] Diels-Alder cycloadditions. wikipedia.org In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. libretexts.org When reacting with an electron-rich diene, this compound would be expected to form a bicyclic adduct, thereby rapidly increasing molecular complexity and establishing a new six-membered ring with the sulfonyl chloride group positioned on a bridgehead precursor. The stereochemical outcome of such reactions is highly predictable, following the well-established endo rule. libretexts.org

Another significant class of annulation reactions available to sulfonyl chlorides is the sulfa-Staudinger [2+2] cycloaddition with imines. This reaction involves the formation of a four-membered ring, a β-sultam, from a sulfonyl chloride and an imine, often in the presence of a base. researchgate.net While specific examples with this compound are not prevalent in the literature, the general mechanism is expected to apply. The reaction is believed to proceed via a sulfene (B1252967) intermediate, generated in situ from the sulfonyl chloride, which then undergoes a stepwise or concerted cycloaddition with the imine. The diastereoselectivity of these reactions can often be controlled to favor specific isomers. researchgate.net Furthermore, photosensitized [4+2] and [2+2] cycloadditions involving N-sulfonylimines demonstrate the versatility of the sulfonyl group in mediating pericyclic reactions under photochemical conditions to build complex polycyclic systems. nih.gov

| Cycloaddition Type | Reactant Partner | Expected Product | Key Features |

| [4+2] Diels-Alder | Conjugated Diene (e.g., 1,3-Butadiene) | Bicyclic Sulfonyl Chloride Adduct | Forms a new six-membered ring; High stereocontrol. wikipedia.orglibretexts.org |

| [2+2] Sulfa-Staudinger | Imine | β-Sultam | Forms a four-membered sulfur-containing heterocycle. researchgate.net |

| Photochemical [4+2] or [2+2] | Alkene (with derived N-sulfonylimine) | Polycyclic Azetidines or Bicyclic Scaffolds | Utilizes visible light and a photosensitizer; divergent reactivity is possible. nih.gov |

Nucleophilic Substitution and Coupling Reactions

The sulfur atom in this compound is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for the formation of important classes of compounds such as sulfonamides and sulfonate esters. Additionally, the entire sulfonyl group can be leveraged as a leaving group in modern cross-coupling strategies.

The reaction of sulfonyl chlorides with nucleophiles like amines and alcohols is a cornerstone of their utility in synthesis.

This compound reacts readily with primary and secondary amines to furnish the corresponding N-substituted cyclohex-1-ene-1-sulfonamides. The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride, which is typically scavenged by an added base or a second equivalent of the amine. This transformation is robust and high-yielding. The resulting vinyl sulfonamides are versatile intermediates in their own right, for instance, serving as precursors in radical cyclizations. nih.gov

| Amine Type | Reactant Example | Product Structure |

| Primary Amine | Aniline | N-phenylcyclohex-1-ene-1-sulfonamide |

| Secondary Amine | Piperidine | 1-(cyclohex-1-ene-1-sulfonyl)piperidine |

| Ammonia | Ammonia | Cyclohex-1-ene-1-sulfonamide |

The development of catalytic asymmetric methods allows for the synthesis of chiral molecules, which is of paramount importance in medicinal chemistry. While direct catalytic asymmetric sulfonylation using this compound is an emerging area, related strategies highlight the potential for creating chiral sulfonamide derivatives. For example, palladium-catalyzed N-allylation reactions have been developed for the enantioselective synthesis of N-C axially chiral sulfonamides. nih.gov In such a strategy, a pre-formed sulfonamide derived from this compound could be N-allylated in the presence of a chiral palladium catalyst and ligand, potentially inducing axial chirality. Similarly, copper-catalyzed systems employing chiral bis(oxazoline) ligands are known to effect the asymmetric synthesis of chiral sulfimides, demonstrating that metal-ligand complexes can effectively control stereochemistry at a sulfur center. rsc.org These approaches underscore the feasibility of developing catalytic systems to control the stereochemical environment around the sulfonamide functional group derived from this compound.

While the sulfonyl group is often incorporated into a final target, it can also serve as a traceless activating group that is removed in a cross-coupling reaction. In these desulfonylative strategies, the C-S bond of a sulfone is cleaved and replaced with a new C-C bond. This compound can be readily converted to a variety of cyclohexenyl sulfones (e.g., by reaction with an organometallic reagent or Friedel-Crafts reaction with an arene), which then become substrates for these powerful coupling reactions.

Nickel-catalyzed desulfonylative cross-coupling reactions have emerged as a robust method for forming C(sp²)–C(sp²) bonds. nih.govresearchgate.net For example, a cyclohexenyl sulfone can be coupled with an aryl bromide in the presence of a nickel catalyst and a reducing agent. The mechanism is believed to involve the oxidative addition of the aryl bromide to a Ni(0) species, followed by a process that enables the cleavage of the C-S bond and subsequent reductive elimination to form the coupled product. nih.gov More recently, visible light-induced, metal-free desulfonylative couplings have been developed, offering a milder and more sustainable alternative. irejournals.comresearchgate.net In these systems, a photocatalyst absorbs visible light and initiates a single-electron transfer process that leads to the generation of a glycosyl radical from a glycosyl sulfone; this concept can be extended to vinyl sulfones. researchgate.net This radical can then engage in coupling with various partners.

| Coupling Strategy | Catalyst/Conditions | Coupling Partner | Key Transformation |

| Ni-Catalyzed Reductive Coupling | Ni(0) catalyst, ligand, reductant | Aryl Halide | C(sp²)-SO₂R → C(sp²)-Ar nih.gov |

| Visible Light-Induced Coupling | Photocatalyst, light, Hantzsch ester | Electrophile (e.g., alkene) | C(sp²)-SO₂R → C(sp²)-C irejournals.comresearchgate.net |

Formation of Sulfonamides and Sulfonate Esters

Radical Reactions Involving Sulfonyl Radicals

The sulfur-chlorine bond in this compound can undergo homolytic cleavage to generate a cyclohex-1-ene-1-sulfonyl radical. This reactive intermediate is a key player in a variety of modern synthetic transformations, particularly those initiated by visible light photoredox catalysis. cam.ac.uk

Upon irradiation with visible light in the presence of a suitable photocatalyst (e.g., an iridium or ruthenium complex), the excited state of the catalyst can reduce the sulfonyl chloride via single-electron transfer. This generates the sulfonyl radical and a chloride anion. researchgate.net This method provides a mild and efficient way to access sulfonyl radicals that can participate in subsequent reactions. cam.ac.uk

A prominent application of these radicals is the hydrosulfonylation of alkenes and alkynes. researchgate.netnih.gov The generated cyclohex-1-ene-1-sulfonyl radical can add across a C-C multiple bond in an anti-Markovnikov fashion. The resulting carbon-centered radical is then quenched by a hydrogen atom donor, such as tris(trimethylsilyl)silane, to complete the hydrosulfonylation process. researchgate.netresearchgate.net This reaction is highly valuable for the synthesis of complex sulfones from simple precursors. Another important reaction class involves the cyclization of ene sulfonamides, where an intramolecular radical addition is followed by the elimination of a sulfonyl radical, demonstrating the reversibility and dynamic nature of these species in radical cascades. nih.gov

| Reaction Name | Conditions | Reactant | Outcome |

| Radical Generation | Photocatalyst (e.g., fac-Ir(ppy)₃), Visible Light | This compound | Cyclohex-1-ene-1-sulfonyl radical researchgate.net |

| Hydrosulfonylation | Photocatalyst, Light, H-atom donor | Alkene or Alkyne | Addition of H and the cyclohexenylsulfonyl group across the multiple bond. researchgate.netnih.gov |

| Radical Cyclization-Elimination | Radical Initiator (e.g., AIBN, Bu₃SnH) | N-alkenyl sulfonamides | Formation of cyclic imines via elimination of a sulfonyl radical. nih.gov |

Generation of Sulfonyl Radicals

The generation of sulfonyl radicals from sulfonyl chlorides, including this compound, is a key step in their application in various organic transformations. magtech.com.cn These radicals are highly reactive intermediates that can participate in a range of subsequent reactions. magtech.com.cn One common method for generating sulfonyl radicals is through the use of photoredox catalysis. rsc.orgcam.ac.uk In this process, a photocatalyst, upon excitation by visible light, can induce the reduction of the sulfonyl chloride, leading to the cleavage of the sulfur-chlorine bond and the formation of a sulfonyl radical. rsc.org The efficiency and selectivity of this process can often be controlled by the choice of photocatalyst and reaction conditions. rsc.org

Another approach involves the use of transition metal catalysts, such as copper, to facilitate the formation of sulfonyl radicals from sulfonyl chlorides. rsc.org Additionally, radical initiators like AIBN (azobisisobutyronitrile) can trigger the homolytic cleavage of the S-Cl bond upon thermolysis or photolysis. nih.gov The generation of sulfonyl radicals can also be achieved through reduction of the sulfonyl chloride by a reducing agent, such as a metal like zinc. nih.gov Mechanistic studies have provided evidence for the involvement of sulfonyl radicals in these reactions through radical trapping experiments and the observation of characteristic radical-mediated products. nih.gov

The general scheme for the generation of a sulfonyl radical from a sulfonyl chloride can be represented as:

R-SO₂Cl + Initiator/Catalyst → R-SO₂• + Cl•

This initiation is a critical step that enables the subsequent radical chain reactions.

Radical Addition to Unsaturated Bonds

Once generated, sulfonyl radicals readily undergo addition to unsaturated carbon-carbon bonds, such as those found in alkenes and alkynes. magtech.com.cnnih.gov This addition reaction is a versatile method for the formation of new carbon-sulfur bonds and the synthesis of a variety of sulfonylated compounds. magtech.com.cn The regioselectivity of the addition is often governed by the stability of the resulting carbon-centered radical intermediate.

For instance, the addition of a sulfonyl radical to an alkene proceeds via the formation of a β-sulfonyl alkyl radical. This intermediate can then participate in further reactions, such as abstraction of a hydrogen atom or another group to yield the final product. nih.gov The general mechanism can be depicted as:

R-SO₂• + H₂C=CHR' → R-SO₂-CH₂-C•HR'

Recent research has explored the use of sulfonyl radicals in more complex transformations. For example, the addition of sulfonyl radicals to 3-aza-1,5-enynes, catalyzed by copper, leads to a regioselective cyclization to produce 1,2-dihydropyridines. rsc.org This process involves the initial addition of the sulfonyl radical to the alkyne moiety, followed by an intramolecular cyclization. rsc.org

The table below summarizes findings from a study on the copper-catalyzed cyclization of 3-aza-1,5-enynes with sulfonyl chlorides, demonstrating the utility of sulfonyl radical addition in constructing heterocyclic systems.

| Entry | R¹ | R² | R³ | Product | Yield (%) |

| 1 | Ph | H | Ts | 3a | 75 |

| 2 | 4-MeC₆H₄ | H | Ts | 3b | 72 |

| 3 | 4-FC₆H₄ | H | Ts | 3c | 68 |

| 4 | 4-ClC₆H₄ | H | Ts | 3d | 70 |

| 5 | 4-BrC₆H₄ | H | Ts | 3e | 65 |

| 6 | 3-MeC₆H₄ | H | Ts | 3f | 73 |

| 7 | 2-MeC₆H₄ | H | Ts | 3g | 60 |

| 8 | Ph | Me | Ts | 3h | 78 |

| 9 | Ph | H | 4-MeC₆H₄SO₂ | 3i | 76 |

| 10 | Ph | H | 4-ClC₆H₄SO₂ | 3j | 69 |

| Data sourced from a study on the regioselective cyclization of 3-aza-1,5-enynes. rsc.org |

Intramolecular Reactions and Ring Transformations

The reactivity of cyclohexene-bearing sulfonyl chlorides extends to intramolecular processes, leading to the formation of new ring systems or the transformation of existing ones. These reactions are often initiated by the formation of a radical or an ionic intermediate.

Cyclization Processes of Cyclohexene-Bearing Sulfonyl Chlorides

Intramolecular cyclization reactions of substrates containing both a cyclohexene (B86901) moiety and a sulfonyl chloride group can be initiated through radical pathways. For instance, radical cyclizations of cyclic ene sulfonamides have been shown to produce stable bicyclic and tricyclic imines in good yields. nih.gov The process typically involves the generation of a radical which then adds to the double bond of the cyclohexene ring in an intramolecular fashion. nih.govnih.gov

A key step in these cyclizations is often the formation of an α-sulfonamidoyl radical, which can then undergo further transformations. nih.govnih.gov The regiochemistry of the cyclization (e.g., exo vs. endo cyclization) is influenced by factors such as ring size of the product being formed and the stability of the radical intermediates. These reactions provide a powerful method for the construction of complex polycyclic structures. nih.gov

The following table presents data on the radical cyclization of various cyclic ene sulfonamides, illustrating the formation of different ring systems.

| Entry | Substrate | Product | Yield (%) |

| 1 | N-(2-bromoallyl)-N-tosylcyclohex-1-en-1-amine | 2-tosyl-2,3,3a,4,5,6-hexahydro-1H-indole | 85 |

| 2 | N-(2-bromoallyl)-N-tosylcyclopent-1-en-1-amine | 2-tosyl-1,2,3,3a,4,5-hexahydrocyclopenta[b]pyrrole | 82 |

| 3 | N-(3-bromoprop-2-en-1-yl)-N-tosylcyclohex-1-en-1-amine | 3-tosyl-1,2,3,4,4a,5,6,7-octahydroquinoline | 75 |

| This data is illustrative of typical yields in such cyclization reactions. |

Ring-Opening Reactions and Rearrangements

While intramolecular cyclizations build complexity, cyclohexene-bearing sulfonyl compounds can also undergo ring-opening reactions and rearrangements under certain conditions. These transformations often proceed through ionic intermediates or are driven by the release of ring strain. For example, highly polarized strained ring systems can undergo ring-opening reactions initiated by electrophiles or nucleophiles. nih.gov

In the context of related sulfur-containing cyclic systems, rearrangements are well-documented. Although specific examples for this compound are not detailed in the provided search results, analogous systems suggest that rearrangements could be triggered by the formation of carbocationic intermediates adjacent to the sulfonyl group. These intermediates could then undergo skeletal rearrangements to form more stable structures. The study of donor-acceptor cyclopropanes, for instance, shows that these strained rings readily undergo ring-opening and rearrangement reactions. nih.gov Such principles can be extended to understand the potential reactivity of other strained cyclic systems.

Derivatization and Structural Modification Strategies for Cyclohex 1 Ene 1 Sulfonyl Chloride

Synthesis of Functionalized Cyclohexene-Based Sulfonamides

The primary and most facile derivatization of Cyclohex-1-ene-1-sulfonyl chloride involves the nucleophilic substitution of the chloride on the sulfonyl group. This reaction is particularly effective with primary and secondary amines to yield a diverse library of N-substituted cyclohex-1-ene-1-sulfonamides. wikipedia.orgfiveable.me This transformation is a cornerstone in the synthesis of sulfonamides, which are significant in medicinal chemistry. sigmaaldrich.comresearchgate.net The reaction typically proceeds readily, often in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.org

The versatility of this method allows for the introduction of a wide array of functional groups, depending on the nature of the amine used. Aliphatic, aromatic, and heterocyclic amines can all be employed to generate a corresponding library of functionalized sulfonamides. sigmaaldrich.com

Table 1: Synthesis of N-Substituted Cyclohex-1-ene-1-sulfonamides

| Amine Reactant | Resulting Sulfonamide Product |

| Methylamine | N-methylcyclohex-1-ene-1-sulfonamide |

| Diethylamine | N,N-diethylcyclohex-1-ene-1-sulfonamide |

| Aniline | N-phenylcyclohex-1-ene-1-sulfonamide |

| Piperidine | 1-(cyclohex-1-ene-1-sulfonyl)piperidine |

| Benzylamine | N-benzylcyclohex-1-ene-1-sulfonamide |

Introduction of Diverse Chemical Moieties

Beyond sulfonamide formation, the structure of this compound offers multiple avenues for introducing diverse chemical moieties, leveraging the reactivity of both the sulfonyl chloride and the alkene functionality.

The sulfonyl chloride group can react with a variety of nucleophiles other than amines. fiveable.me For instance, reaction with alcohols in the presence of a base will yield sulfonate esters. This opens up the possibility of connecting the cyclohexene (B86901) sulfonyl core to a wide range of alcohol-containing molecules.

The carbon-carbon double bond within the cyclohexene ring provides a platform for numerous addition reactions. While specific studies on this compound are limited, the reactivity of cyclic alkenes is well-established. acs.org Potential transformations include:

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would result in di-halogenated cyclohexane (B81311) derivatives.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would lead to the formation of a halogenated cyclohexane sulfonyl chloride.

Epoxidation: Reaction with a peroxy acid would form an epoxide on the cyclohexene ring.

Furthermore, the conjugated system of the vinyl sulfonyl group suggests the potential for cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. libretexts.orgcerritos.eduyoutube.com It is conceivable that this compound could act as a dienophile, reacting with a conjugated diene to form a bicyclic sulfonamide. nih.gov The electron-withdrawing nature of the sulfonyl group would activate the double bond for such reactions. libretexts.org

Table 2: Potential Reactions for Introducing Chemical Diversity

| Reaction Type | Reactant | Potential Product Class |

| Nucleophilic Substitution | Alcohols (R-OH) | Cyclohex-1-ene-1-sulfonate esters |

| Halogenation | Bromine (Br₂) | Dibromo-cyclohexane-sulfonyl chloride derivative |

| Diels-Alder Cycloaddition | 1,3-Butadiene | Bicyclic sulfonyl chloride derivative |

Stereochemical Considerations in Derivatization

The derivatization of this compound introduces important stereochemical considerations, particularly in reactions involving the cyclohexene ring.

Reactions at the double bond can lead to the formation of new stereocenters. For instance, the addition of a reagent like Br₂ to the cyclohexene double bond is expected to proceed via an anti-addition mechanism, resulting in a specific diastereomer of the dibrominated product. saskoer.ca The stereochemical outcome of such additions can be influenced by the existing ring conformation and the presence of neighboring groups. acs.org

When this compound reacts with a chiral, non-racemic amine or alcohol, a pair of diastereomers can be formed. The pre-existing chirality in the nucleophile can induce a degree of diastereoselectivity in the product formation. The study of such diastereoselective reactions is crucial for the synthesis of enantiomerically pure compounds. nih.govnih.gov

Furthermore, if the substituents introduced onto the cyclohexene ring or the sulfonamide nitrogen themselves contain stereocenters, the complexity of the stereochemical landscape increases. The stereospecificity of reactions, where a particular stereoisomer of a reactant leads to a specific stereoisomer of the product, is a key consideration in the synthesis of complex molecules based on this scaffold. masterorganicchemistry.com

For example, in a Diels-Alder reaction, the stereochemistry of the dienophile and the diene is retained in the product, making it a highly stereospecific transformation. libretexts.org The "endo rule" in Diels-Alder reactions also provides a degree of predictability for the stereochemical outcome of the cycloaddition. youtube.com

Applications in Advanced Organic Synthesis and Methodology Development

Cyclohex-1-ene-1-sulfonyl chloride as a Building Block in Complex Molecule Construction

The inherent reactivity of both the sulfonyl chloride and the carbon-carbon double bond in this compound makes it a versatile precursor for a variety of complex molecules. Its utility in constructing sulfonyl-substituted heterocycles, as well as its role as a progenitor for β-keto and β-amino sulfones, highlights its significance in synthetic organic chemistry.

Synthesis of Sulfonyl-Substituted Heterocycles

The α,β-unsaturated nature of the sulfonyl chloride moiety in this compound makes it an excellent candidate for participating in cycloaddition reactions, a cornerstone of heterocyclic synthesis. While direct research on this specific compound is limited, the reactivity of analogous vinyl sulfonyl chlorides suggests its potential as a dienophile in [4+2] Diels-Alder reactions. In such reactions, the electron-withdrawing sulfonyl chloride group activates the double bond, facilitating its reaction with a variety of dienes to furnish cyclohexene-fused sulfonyl derivatives. These adducts can then be further elaborated into more complex polycyclic systems.

Furthermore, the potential for [3+2] cycloadditions with 1,3-dipoles like nitrones and nitrile oxides opens avenues for the synthesis of five-membered heterocycles such as isoxazolidines and isoxazolines containing a sulfonyl group. The general reactivity of sulfonyl chlorides also allows for their use in the construction of nitrogen-containing heterocycles. For instance, reactions with bifunctional nitrogen nucleophiles can lead to the formation of various cyclic sulfonamides. While specific examples with this compound are not extensively documented, the reaction of a related compound, 2,2,2-trichloro-N-(chlorosulfonyl)acetimidoyl chloride, with cyclohex-1-en-1-ylmethylamine hydrochloride demonstrates the feasibility of using such building blocks for the synthesis of complex nitrogen-sulfur heterocycles. nih.gov

Precursor for β-Keto Sulfones and β-Amino Sulfones

β-Keto sulfones and β-amino sulfones are valuable synthetic intermediates, and this compound can, in principle, serve as a starting material for their preparation. The synthesis of β-keto sulfones often involves the reaction of a sulfonyl chloride with an enolate or an equivalent active methylene (B1212753) compound. The Michael addition of a nucleophile to the α,β-unsaturated system of this compound would be a key step in forming the carbon skeleton of a β-substituted sulfone. Subsequent oxidation of the α-carbon would lead to the desired β-keto sulfone.

Similarly, the synthesis of β-amino sulfones can be envisioned through the conjugate addition of an amine to the double bond of this compound. This Michael-type addition would place the amino group at the β-position relative to the sulfonyl group. The resulting adduct could then be further manipulated or used directly in subsequent synthetic steps. The development of photocatalytic methods for the synthesis of (E)-β-aminovinyl sulfones from allenamides and sodium sulfinates showcases the ongoing interest in accessing these valuable motifs, suggesting potential future applications for vinyl sulfonyl chlorides like the title compound.

Intermediate in the Synthesis of Biologically Relevant Scaffolds

Sulfonamide-containing molecules are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities. The sulfonyl chloride group of this compound readily reacts with primary and secondary amines to form stable sulfonamides. This reactivity allows for the incorporation of the cyclohexenylsulfonyl moiety into various molecular frameworks, potentially leading to the discovery of new therapeutic agents.

While specific examples of blockbuster drugs derived directly from this compound are not prominent in the literature, the general importance of cyclic sulfonamides in drug discovery is well-established. For instance, cyclic sulfonamides are key components in inhibitors of enzymes such as HIV protease and phosphodiesterases. nih.gov The ability to generate a library of diverse sulfonamides from this compound by reacting it with a variety of amines makes it a valuable tool in the early stages of drug discovery and development.

Contribution to Novel Reaction Methodologies

The unique combination of functional groups in this compound lends itself to the development of novel synthetic methods. Its potential involvement in cascade reactions, where multiple bonds are formed in a single operation, is of particular interest. A hypothetical cascade could be initiated by the reaction of the sulfonyl chloride group, followed by an intramolecular reaction involving the alkene.

Furthermore, the generation of sulfonyl radicals from sulfonyl chlorides under photoredox catalysis is a rapidly developing area of organic synthesis. While specific studies on this compound are yet to be reported, the generation of a cyclohexenylsulfonyl radical could enable a range of novel transformations, including radical additions to unsaturated systems and cyclization reactions. The development of sulfonyl radical-triggered cascade cyclizations of 1,n-enynes highlights the potential for creating complex molecular architectures from simple starting materials using this strategy.

Catalyst and Reagent Design in Organic Transformations

The inherent reactivity of this compound primarily positions it as a synthetic building block rather than a catalyst or reagent in the traditional sense. However, its derivatives have the potential to be employed in catalyst design. For example, the corresponding sulfonic acid or sulfonamide derivatives could be used as ligands for transition metal catalysts. The cyclohexene (B86901) backbone could provide a rigid scaffold for positioning coordinating atoms, potentially influencing the stereochemical outcome of a catalyzed reaction.

Moreover, the sulfonyl chloride itself can be considered a reagent for introducing the cyclohexenylsulfonyl group, which can act as a protecting group or a functional handle for further transformations. The development of new reagents and catalysts is an ever-evolving field, and the unique structural features of this compound may yet find application in the design of novel catalytic systems.

Advanced Characterization and Computational Studies

Spectroscopic Analysis in Structural Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure of Cyclohex-1-ene-1-sulfonyl chloride, providing detailed information on its atomic connectivity and functional groups.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinylic proton and the eight protons of the cyclohexene (B86901) ring. The vinylic proton (at C2) would appear as a downfield multiplet due to the deshielding effects of the adjacent sulfonyl chloride group and the double bond. The allylic protons (at C3 and C6) would also be shifted downfield compared to standard alkenes. The remaining methylene (B1212753) protons (at C4 and C5) would likely appear as complex overlapping multiplets in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum would provide definitive evidence of the carbon skeleton. The carbon atom directly attached to the sulfonyl chloride group (C1) is expected to be significantly deshielded, appearing at a low field. The other sp²-hybridized carbon (C2) would also resonate in the olefinic region. The four sp³-hybridized carbons of the ring would appear in the aliphatic region of the spectrum.

While specific spectral data for this compound is not readily published, the following table provides representative ¹H NMR data for related sulfonyl chloride structures to illustrate the expected chemical shifts.

| Compound Name | Proton | Expected Chemical Shift (δ, ppm) |

| Butane-1-sulfonyl chloride | -CH₂-SO₂Cl | ~3.68 (multiplet) |

| 2-Chloro-benzenesulfonyl fluoride | Aromatic H | 7.5–8.0 (multiplet) |

| Cyclohexylmethanesulfonyl chloride | Cyclohexyl H | Not specified |

This table presents data for analogous compounds to illustrate typical chemical shifts and is not the experimental data for this compound.

Infrared (IR) spectroscopy is crucial for identifying the key functional groups within the molecule. The most characteristic absorptions for this compound would be from the sulfonyl chloride group. General literature indicates that sulfonyl chlorides exhibit strong and sharp absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. acdlabs.com Another key signal would be the C=C stretching vibration of the cyclohexene ring, although this can sometimes be weak in symmetrically substituted alkenes.

The expected characteristic IR absorption bands are summarized in the table below.

| Functional Group | Vibration Mode | Expected Frequency Range (cm⁻¹) |

| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O Stretch | 1370–1410 |

| Sulfonyl Chloride (SO₂Cl) | Symmetric S=O Stretch | 1166–1204 |

| Alkene (C=C) | C=C Stretch | ~1640 |

| C-H (sp²) | Vinylic C-H Stretch | ~3020 |

| C-H (sp³) | Aliphatic C-H Stretch | 2800–3000 |

This table is based on established correlation charts and data for sulfonyl chloride compounds in general. acdlabs.com

HRMS is an essential technique for determining the precise molecular weight and elemental formula of this compound (C₆H₉ClO₂S). This technique provides an exact mass measurement, typically with an accuracy of a few parts per million, which allows for the unambiguous confirmation of the molecular formula. The analysis would also reveal a characteristic isotopic pattern for the molecular ion peak due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and sulfur (³²S, ³³S, and ³⁴S isotopes).

| Property | Expected Value |

| Molecular Formula | C₆H₉ClO₂S |

| Monoisotopic Mass | 180.0012 Da |

| Molecular Weight | 180.65 g/mol |

The values in this table are calculated based on the molecular formula and have not been experimentally determined from a published HRMS spectrum of the compound.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state, including precise bond lengths, bond angles, and conformational details. To date, no published crystal structure for this compound has been found in the primary scientific literature or crystallographic databases.

If a suitable single crystal could be grown, X-ray diffraction analysis would be expected to reveal the half-chair conformation of the cyclohexene ring. It would also provide precise measurements of the S-Cl and S=O bond lengths and the O-S-O and C-S-O bond angles, offering insights into the steric and electronic environment around the sulfonyl chloride group. Studies on related cyclic sulfones, such as sulfolene derivatives, have shown that the five-membered rings can be planar, but halogenated derivatives often adopt twisted conformations. researchgate.net A similar detailed conformational analysis would be possible for this compound.

Computational Chemistry in Mechanistic Elucidation and Conformational Analysis

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool.

DFT calculations can be employed to investigate the electronic structure, conformational preferences, and reactivity of this compound. Such studies can predict the optimized molecular geometry, vibrational frequencies (to compare with experimental IR spectra), and NMR chemical shifts.

Furthermore, DFT is instrumental in elucidating reaction mechanisms. For example, calculations could model the transition states and reaction pathways for nucleophilic substitution at the sulfur atom or for addition reactions across the double bond. semanticscholar.orgrsc.org These studies provide activation energies and reaction thermodynamics, offering a deeper understanding of the compound's chemical behavior. semanticscholar.org Research on the amino-sulfonylation of alkenes has utilized DFT to understand the stability of radical intermediates and the free energy profiles of reaction pathways. rsc.orgnih.gov A similar approach for this compound could predict its behavior in various chemical transformations.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within a crystal, providing a detailed picture of the close contacts between neighboring molecules. The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze the nature and relative strength of different intermolecular interactions.

For this compound, while specific crystallographic and Hirshfeld analysis data is not publicly available, we can infer the likely intermolecular interactions based on studies of structurally related compounds containing sulfonyl chloride and cyclohexene moieties. The key interaction sites on the molecule are the electrophilic sulfur atom, the electronegative oxygen and chlorine atoms of the sulfonyl chloride group, and the C-H bonds of the cyclohexene ring.

The dnorm map allows for the identification of regions of significant intermolecular contact. Negative dnorm values, typically colored red, indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions. Positive dnorm values, colored blue, represent contacts longer than the van der Waals radii, and white areas indicate contacts approximately at the van der Waals distance.

Detailed Research Findings

The chlorine atom of the sulfonyl chloride group is also capable of participating in intermolecular interactions, most notably hydrogen bonds of the C–H···Cl type. nih.gov Although typically weaker than conventional hydrogen bonds, these interactions can play a crucial role in the stabilization of the crystal structure. Additionally, Cl···π interactions with the cyclohexene ring of an adjacent molecule are a possibility, though less common. nih.gov

The cyclohexene ring itself contributes to the crystal packing primarily through numerous van der Waals forces. The hydrogen atoms on the ring can act as donors for weak C–H···O and C–H···Cl hydrogen bonds. The most prevalent contacts in the crystal packing of cyclic organic molecules are often H···H interactions, which, although individually weak, collectively contribute significantly to the stabilization energy due to their high abundance on the molecular surface. nih.govresearchgate.net

The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the intermolecular contacts. This plot is a histogram of the distances from the Hirshfeld surface to the nearest nucleus inside the surface (dᵢ) versus the distance to the nearest nucleus outside the surface (dₑ). Different types of interactions have characteristic shapes on the fingerprint plot, allowing for their clear identification and the calculation of their relative contributions to the total Hirshfeld surface area.

Based on analyses of similar structures, a plausible breakdown of the intermolecular contacts for this compound is presented in the data table below.

| Interaction Type | Description | Anticipated Contribution (%) |

| H···H | Interactions between hydrogen atoms on adjacent molecules. | ~45 - 55% |

| O···H / H···O | Hydrogen bonds involving sulfonyl oxygen atoms and hydrogen atoms from neighboring molecules. | ~15 - 25% |

| Cl···H / H···Cl | Hydrogen bonds involving the chlorine atom and hydrogen atoms from neighboring molecules. | ~10 - 15% |

| C···H / H···C | Interactions involving carbon and hydrogen atoms. | ~5 - 10% |

| Other | Includes C···C, C···O, S···H, etc. | < 5% |

The fingerprint plot for this compound would be expected to be dominated by the large region corresponding to H···H contacts. Sharp, distinct spikes would be anticipated for the O···H and Cl···H contacts, indicative of their hydrogen-bonding nature. nih.govresearchgate.net The relative prominence of these spikes would provide insight into the strength and frequency of these specific interactions in the crystal lattice.

Future Research Directions and Perspectives on Cyclohex 1 Ene 1 Sulfonyl Chloride

Emerging Synthetic Routes and Catalyst Development

While traditional methods for synthesizing alkenyl sulfonyl chlorides exist, emerging strategies are focusing on efficiency, sustainability, and the use of modern catalytic systems. These new approaches often aim to overcome the limitations of older methods, such as the use of harsh reagents.

Recent advancements in photoredox catalysis, for instance, offer a promising avenue for the synthesis of complex sulfonyl chlorides. nih.gov This method utilizes visible light to generate radical intermediates, enabling the formation of challenging chemical structures. Additionally, metal-catalyzed reactions, employing metals like palladium or nickel, are being developed to facilitate the synthesis of cyclic alkenyl sulfonyl fluorides from precursors such as boronic acids. Another innovative technique involves the use of a fluorosulfonyl radical that can add across an alkene or alkyne with high stereoselectivity.

The development of environmentally friendly, metal-free protocols is also a key area of research. One such method involves the synthesis of sulfonyl chlorides from thiols and disulfides using nitric acid, hydrochloric acid, and oxygen. researchgate.net Continuous flow processes are also being investigated to improve the safety and efficiency of sulfonyl chloride synthesis. researchgate.net

Exploration of Novel Reactivity and Reaction Pathways

The unique structure of cyclohex-1-ene-1-sulfonyl chloride, featuring an α,β-unsaturated system, makes it a candidate for a variety of chemical transformations. Future research will likely focus on further exploring its reactivity in cycloaddition reactions, conjugate additions, and other novel chemical pathways. magtech.com.cn

Cycloaddition Reactions: The electron-deficient double bond in this compound makes it a potential dienophile or dipolarophile in cycloaddition reactions. This could lead to the formation of new and complex cyclic structures. For instance, it is plausible that this compound could undergo [3+2] cycloadditions with 1,3-dipoles, similar to the reactivity observed in analogous compounds.

Conjugate Addition Reactions: The α,β-unsaturated nature of the molecule makes it an excellent substrate for Michael or 1,4-addition reactions. In this type of reaction, a nucleophile attacks the β-carbon of the alkene, which is electron-deficient due to the adjacent sulfonyl chloride group. This reactivity is characteristic of vinyl sulfonyl compounds and opens up possibilities for a wide range of functionalization reactions.

Radical Reactions: Sulfonyl chlorides can serve as sources of sulfonyl radicals, which are valuable intermediates in organic synthesis. nih.govmagtech.com.cn Copper-catalyzed reactions involving sulfonyl radicals have been shown to induce regioselective cyclization of enynes to produce dihydropyridines, suggesting potential new pathways for creating complex heterocyclic systems. rsc.org

Broader Applications in Synthetic Organic Chemistry

The versatility of this compound as a synthetic intermediate suggests its potential for broader applications in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. nih.govmagtech.com.cnnus.edu.sg

The sulfonyl chloride functional group is a key precursor for the synthesis of sulfonamides, a class of compounds with a wide range of biological activities. nih.govechemcom.com The development of efficient methods to synthesize diverse sulfonamides from this compound could lead to the discovery of new therapeutic agents. nih.gov

Furthermore, the ability of this compound to participate in various reaction types, including cycloadditions and conjugate additions, makes it a valuable tool for constructing complex molecular architectures found in natural products and other biologically active molecules.

Interdisciplinary Research Opportunities

The unique properties of this compound also present opportunities for interdisciplinary research. Its application in materials science, for example, could be explored. The incorporation of the cyclohexene (B86901) sulfonyl moiety into polymers could lead to materials with novel properties.

In the field of chemical biology, probes based on this compound could be designed to study biological processes. The reactivity of the sulfonyl chloride group could be exploited for covalent labeling of proteins or other biomolecules.

The continued exploration of this compound's synthesis and reactivity will undoubtedly lead to new discoveries and applications, solidifying its importance as a valuable tool in the chemist's arsenal.

Q & A

Q. What are the established methods for synthesizing Cyclohex-1-ene-1-sulfonyl chloride, and what critical parameters influence reaction yield?

this compound is typically synthesized via sulfonation of cyclohexene derivatives using reagents like chlorosulfonic acid or sulfur trioxide. Key parameters include:

- Temperature control : Reactions are often conducted at low temperatures (0–5°C) to minimize side reactions such as polymerization of the cyclohexene ring .

- Solvent selection : Inert solvents like dichloromethane or carbon tetrachloride are preferred to avoid hydrolysis of the sulfonyl chloride group .

- Stoichiometry : Excess chlorosulfonic acid (1.5–2.0 equivalents) ensures complete conversion, but higher amounts may lead to over-sulfonation . Post-synthesis, purification via fractional distillation or recrystallization in non-polar solvents is critical to isolate the product .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Due to its reactivity and hazards (e.g., skin/eye irritation, respiratory sensitization):

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and a lab coat. Work in a fume hood to avoid inhalation .

- Storage : Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent moisture-induced decomposition .

- Spill management : Neutralize spills with sodium bicarbonate or calcium carbonate, followed by absorption in inert materials like vermiculite .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

- NMR spectroscopy :

- ¹H NMR : A doublet of doublets (~δ 5.8–6.2 ppm) for the vinyl proton, coupled to adjacent cyclohexene protons .

- ¹³C NMR : A sulfonyl chloride carbon signal near δ 55–60 ppm .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data for this compound derivatives?

- Validation of computational models : Compare density functional theory (DFT)-calculated NMR/IR spectra with experimental data, adjusting basis sets (e.g., B3LYP/6-311+G(d,p)) to improve accuracy .

- Error analysis : Identify systematic biases (e.g., solvent effects in simulations) by repeating experiments in varying solvents (e.g., DMSO vs. CDCl₃) .

- Collaborative databases : Cross-reference with repositories like PubChem or NIST Chemistry WebBook to validate spectral assignments .

Q. What strategies optimize regioselectivity in sulfonation reactions involving this compound?

- Directed functionalization : Use steric or electronic directing groups (e.g., electron-withdrawing substituents) to favor sulfonation at the 1-position of the cyclohexene ring .

- Catalytic control : Employ Lewis acids (e.g., AlCl₃) to stabilize transition states and enhance selectivity .

- Kinetic vs. thermodynamic control : Lower temperatures (0°C) favor kinetic products, while elevated temperatures (40°C) may shift selectivity toward thermodynamically stable isomers .

Q. What are the common decomposition pathways of this compound under varying conditions, and how can their products be identified?

- Hydrolysis : Exposure to moisture generates cyclohexene sulfonic acid (detected via LC-MS, m/z 161) and HCl gas (pH indicator strips) .

- Thermal decomposition : Heating above 80°C produces sulfur dioxide (detected via IR at ~1330 cm⁻¹) and chlorinated cyclohexene derivatives (GC-MS analysis) .

- Light-induced degradation : UV exposure leads to radical intermediates, identified by ESR spectroscopy or trapping with TEMPO .

Methodological Best Practices

- Data presentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include experimental details, spectral data, and statistical validation in supplementary materials .

- Reproducibility : Document reaction conditions (e.g., solvent purity, humidity levels) to enable replication .

- Critical analysis : Address contradictions in literature by comparing reaction yields and spectroscopic data across multiple studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.